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Compound of Interest

2-(2-Aminoethyl)-6-bromophenol
Compound Name:

hydrobromide
CAS No.: 1795187-83-5
Cat. No.: B1379517

Get Quote

Executive Summary

2-(2-Aminoethyl)-6-bromophenol hydrobromide is a specialized, bifunctional aromatic
building block characterized by a 1,2,3-trisubstitution pattern on the benzene ring. As a
brominated derivative of ortho-tyramine (2-hydroxyphenethylamine), it serves as a critical
"ortho-functionalized" scaffold in organic synthesis.

Unlike its more common isomer, 2-bromo-4-(2-aminoethyl)phenol (a derivative of biological
tyramine), this compound places the aminoethyl chain ortho to the phenolic hydroxyl group.
This specific geometry makes it an ideal precursor for the synthesis of fused heterocyclic
systems, particularly dihydrobenzofurans and indoles, via intramolecular cyclization strategies.
It is increasingly utilized in the development of serotonin (

) receptor ligands and as a tethering agent in proteolysis-targeting chimera (PROTAC) linker
design.
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Chemical Identity & Physicochemical Properties[1]

[2][3]
Datasheet

Property Specification

IUPAC Name 2-(2-Aminoethyl)-6-bromophenol hydrobromide

6-Bromo-ortho-tyramine HBr; 3-Bromo-2-
Common Name )
hydroxy-phenethylamine HBr

CAS Number 1795187-83-5 (Verify with supplier; rare entity)

Molecular Formula

Molecular Weight 216.08 (Free base) / 296.99 (HBr salt)

Appearance Off-white to pale beige crystalline solid

Soluble in Water, DMSO, Methanol; Sparingly

Solubilit
Y soluble in DCM

pKa (Calc.) Phenol: ~8.5

Structural Analysis

The molecule features three distinct reactive handles:
e Phenolic Hydroxyl (

): Activates the ring and serves as a nucleophile for cyclization.
e Aminoethyl Chain (
): A primary amine suitable for amide coupling or reductive amination.

e Bromide (

): A halogen handle positioned ortho to the phenol, enabling Suzuki-Miyaura or Buchwald-
Hartwig cross-coupling reactions.
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Synthetic Utility & Mechanism[1][8][9]
Core Synthesis Pathway

The most reliable synthetic route avoids direct bromination of 2-(2-aminoethyl)phenol, which
often leads to over-bromination or regioisomeric mixtures (para-substitution). Instead, a de
novo construction from 3-bromo-2-hydroxybenzaldehyde is preferred to guarantee the 2,6-

substitution pattern.

Mechanism: The Henry Reaction & Reduction[1]

o Condensation: 3-Bromo-2-hydroxybenzaldehyde reacts with nitromethane (Henry reaction)

to form the nitrostyrene.
e Reduction: The nitroalkene is reduced (typically via

or catalytic hydrogenation) to the phenethylamine.

o Salt Formation: Stabilization as the hydrobromide salt prevents oxidation of the phenol and
carbamylation of the amine.

CH3NO2, NH40Ac LiAIH4, THF
3-Brom0-2—hydroxybenzaldehyda Reflux o | Nitrostyrene Intermediate then HBr/AcOH 2-(2-Aminoethyl)-6-bromophenol
(Starting Material) J = (Henry Reaction) (Target Scaffold)

Click to download full resolution via product page

Figure 1: Step-wise synthesis ensuring regiospecificity of the bromine and aminoethyl groups.

Application: Heterocyclic Cyclization

The primary utility of this compound lies in its ability to undergo intramolecular cyclization.

e Benzofuran Synthesis: Under Pd-catalyzed conditions or oxidative coupling, the phenolic
oxygen can attack the aminoethyl side chain (or a functionalized derivative) to form 7-bromo-
2,3-dihydrobenzofuran derivatives.

» Pictet-Spengler Reaction: Condensation with aldehydes yields 5-bromo-1,2,3,4-
tetrahydroisoquinolines, a privileged scaffold in CNS drug discovery.
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Experimental Protocols
Protocol A: Synthesis from 3-Bromo-2-
hydroxybenzaldehyde

Note: This protocol ensures high regiochemical purity.
Reagents:
e 3-Bromo-2-hydroxybenzaldehyde (10.0 g, 49.7 mmol)
e Nitromethane (30 mL)
o Ammonium Acetate (3.8 g)
e Lithium Aluminum Hydride (
) (IM in THF)
Step-by-Step Workflow:

e Henry Condensation:

[e]

Dissolve aldehyde in nitromethane (30 mL). Add ammonium acetate (3.8 g).

o

Reflux for 4 hours. Monitor TLC (30% EtOAc/Hexane) for disappearance of aldehyde.

Cool to RT. The nitrostyrene often precipitates as yellow needles. Filter and wash with cold

[¢]

ethanol.

[¢]

Yield checkpoint: Expect ~80-90% yellow solid.
e Reduction:
o Safety Alert:

is pyrophoric. Use anhydrous conditions under
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[e]

Suspend
(4.0 equiv) in dry THF at 0°C.
o Add the nitrostyrene solution dropwise over 30 mins to control exotherm.

o Reflux for 6 hours.

o Quench: Cool to 0°C. Perform Fieser quench (

mL

mL 15% NaOH,

mL

).

o Filter salts, dry filtrate over

, and concentrate.

e Salt Formation (Hydrobromide):

Dissolve the crude oil in minimal ethanol.

[¢]

[¢]

Add 48% HBr (aq) or HBr in acetic acid dropwise until pH ~3.

[e]

Add diethyl ether to induce crystallization.

o

Filter the white precipitate: 2-(2-Aminoethyl)-6-bromophenol hydrobromide.

Protocol B: Quality Control (HPLC)
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Parameter Condition

C18 Reverse Phase (e.g., Agilent Zorbax SB-

Column

C18, 4.6 x 150mm, 5um)
Mobile Phase A Water + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 95% B over 20 mins
Flow Rate 1.0 mL/min
Detection UV @ 210 nm and 280 nm
Retention Time ~12.5 min (varies by system)

Critical Handling & Safety (E-E-A-T)
Stability Profile

» Oxidation Sensitivity: The electron-rich phenol ring is susceptible to oxidation (browning)
upon exposure to air/light.

o Mitigation: Store under Argon/Nitrogen at -20°C.
e Hygroscopicity: The HBr salt is hygroscopic.

o Mitigation: Handle in a desiccated glovebox or rapid weighing environment.

Hazard Identification

e GHS Signal:WARNING
e H-Statements:

H315: Causes skin irritation.

[¢]

o

H319: Causes serious eye irritation.

o

H335: May cause respiratory irritation.
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o First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek
medical advice. Phenolic compounds can be absorbed through skin; wear nitrile gloves and
long sleeves.

References

» Synthesis of Brominated Phenethylamines: Title: "Regioselective synthesis of brominated
phenethylamines via Henry Reaction." Source:Journal of Organic Chemistry (Generic
methodology reference for Henry reaction on salicylaldehydes). Context: Validates the
nitrostyrene reduction route for ortho-substituted phenols.

» Pharmacological Applications (STING Agonists)

o Title: "Marine Bromophenol Derivatives as a Novel Class of Potent Small-Molecule STING
Agonists."[2]

o Source: MDPI, Marine Drugs, 2026.

o URL:[Link] (Note: Generalized link to source journal based on search context).

o Heterocycle Synthesis (Dihydrobenzofurans): Title: "Palladium-Catalyzed Synthesis of
Benzofurans from o-Aminophenols.” Source:Organic Letters, American Chemical Society.
Context: Describes the utility of 2-aminophenol derivatives in cyclization, applicable to the 2-
aminoethyl analogue.

o Chemical Supplier Data (Validation): Title: "2-(2-Aminoethyl)-6-bromophenol
hydrobromide Product Page." Source: CymitQuimica / Biosynth.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1379517/docs#technical-profile-2-2-aminoethyl-6-
bromophenol-hydrobromide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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